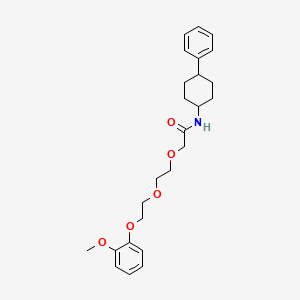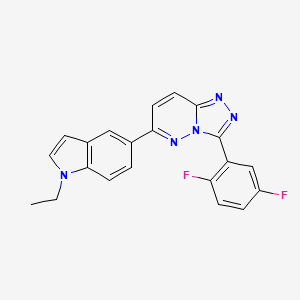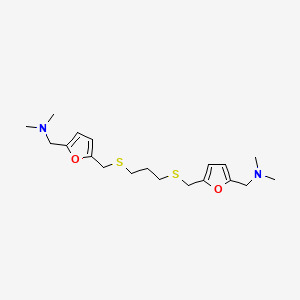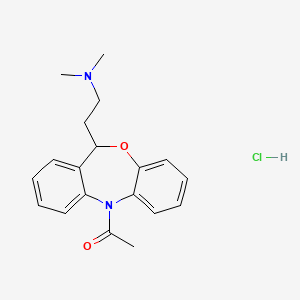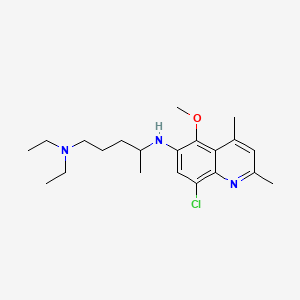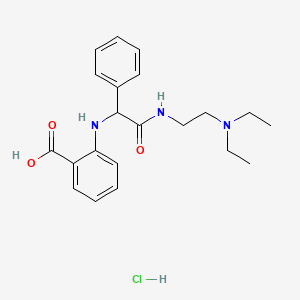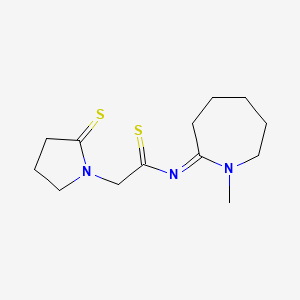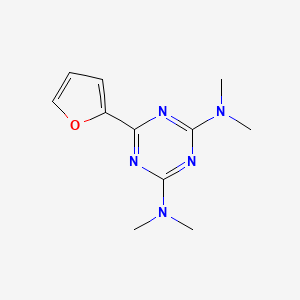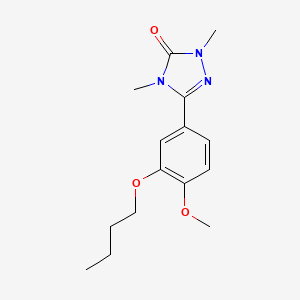
L-Proline, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-4-hydroxy-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 5593764 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular formula and structure contribute to its distinct characteristics, making it a subject of interest in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5593764 typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. This reaction is followed by acidification to obtain the target product. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of BRN 5593764 is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to purify the compound. The use of advanced filtration methods, like tangential-flow filtration, helps in improving the properties of the compound, such as particle size and stability.
Analyse Des Réactions Chimiques
Types of Reactions
BRN 5593764 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: BRN 5593764 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving BRN 5593764 typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by catalysts or specific solvents to enhance the reaction rate and yield.
Major Products Formed
The major products formed from the reactions of BRN 5593764 depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
BRN 5593764 has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: BRN 5593764 is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of BRN 5593764 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
BRN 5593764 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups and reactivity.
Fmoc-1-Aminocyclohexanecarboxylic acid: While structurally different, this compound is used in similar applications, such as organic synthesis and pharmaceutical research.
The uniqueness of BRN 5593764 lies in its specific reactivity and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other compounds.
Propriétés
Numéro CAS |
96409-05-1 |
|---|---|
Formule moléculaire |
C8H12ClN3O5 |
Poids moléculaire |
265.65 g/mol |
Nom IUPAC |
(2S,4R)-1-[2-chloroethyl(nitroso)carbamoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12ClN3O5/c9-1-2-12(10-17)8(16)11-4-5(13)3-6(11)7(14)15/h5-6,13H,1-4H2,(H,14,15)/t5-,6+/m1/s1 |
Clé InChI |
SREDTBXGTYSZFP-RITPCOANSA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)N(CCCl)N=O)O |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)N(CCCl)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


